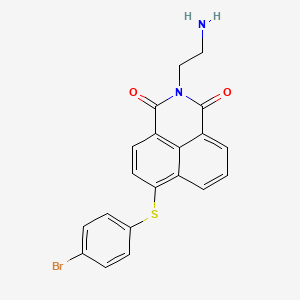

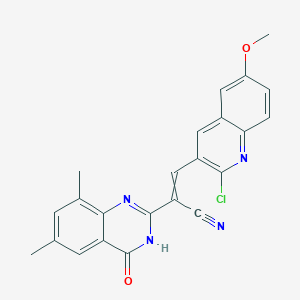

![molecular formula C14H8FN3 B2473508 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 2366994-15-0](/img/structure/B2473508.png)

4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile, otherwise known as 4-FIPB, is a synthetic compound with a wide range of applications in life science research. This compound is a member of the imidazopyridine family, which is a class of heterocyclic compounds with a nitrogen atom in the ring structure. It is commonly used in laboratory experiments as a reagent, a catalyst, and a substrate. 4-FIPB has been found to be useful in a variety of biochemical and physiological processes, such as enzyme inhibition, protein folding, and DNA replication.

Scientific Research Applications

Automated Radiosynthesis for Clinical Applications

One study focuses on the automated radiosynthesis of radiotracers used in imaging for clinical applications. The research emphasizes the production of [18F]FMISO and [18F]PM-PBB3 radiotracers by 18F-fluoroalkylation for imaging hypoxia and tau pathology, respectively, using an automated 18F-labeling synthesizer, demonstrating the compound's relevance in enhancing radiotracer synthesis for medical imaging (Ohkubo et al., 2021).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of benzamide derivatives related to "4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile" was presented, highlighting the process of obtaining new compounds through a series of reactions and their subsequent characterization using various analytical techniques, indicating the compound's utility in developing novel chemical entities (Achugatla et al., 2017).

Potential Anti-tumor Agents

Another study explored the synthesis of derivatives using 8-fluoro-1-benzosuberone as a starting material, leading to the creation of multiple derivatives with potential as anti-tumor agents. This research underlines the compound's applicability in the development of new anticancer drugs through structural modification and bioactivity screening (Gad, 2017).

Insecticidal Activity Evaluation

The insecticidal activities of tetrahydroimidazo[1,2-a]pyridine derivatives were evaluated, showing that the introduction of a fluoro group at certain positions can enhance activity against specific pests. This highlights the compound's potential in developing new insecticides through strategic structural modification (Zhang et al., 2010).

Mechanism of Action

Target of Action

The primary target of 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

The compound interacts with its target, the CYP51 protein, through a process known as molecular docking . This interaction inhibits the function of the CYP51 protein, leading to disruption in the biosynthesis of sterols. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of the CYP51 protein affects the sterol biosynthesis pathway . This disruption can lead to a deficiency in essential sterols, affecting the integrity and function of cell membranes. The downstream effects of this disruption are complex and depend on the specific biological context.

Result of Action

The molecular and cellular effects of the action of this compound are largely determined by its inhibition of the CYP51 protein and the resulting disruption of sterol biosynthesis . This can lead to a range of effects, from changes in cell membrane properties to potential cell death.

properties

IUPAC Name |

4-(8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FN3/c15-12-2-1-7-18-9-13(17-14(12)18)11-5-3-10(8-16)4-6-11/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSMRIGLQCMNLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)F)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxy-phenyl)-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2473432.png)

![4-Methyl-2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2473433.png)

![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine](/img/structure/B2473444.png)

![5-isopropyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2473445.png)

![5-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B2473446.png)

![N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2473448.png)